Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Chemical Reactions Analysis
Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for biological assays.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate is unique due to its specific structure, which allows for distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H25N3O7/c1-30-19-10-15(21(27)32-3)17(11-20(19)31-2)25-23(29)26-18(22(28)33-4)9-13-12-24-16-8-6-5-7-14(13)16/h5-8,10-12,18,24H,9H2,1-4H3,(H2,25,26,29) |
InChI Key |
LDBYUKGNWDJIQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC)OC |
Origin of Product |
United States |
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